O,S-Diethyl ethylphosphonothioate

Organophosphorus toxicology Acute oral LD50 Phosphonothioate isomer comparison

O,S-Diethyl ethylphosphonothioate (CAS 108813-14-5, also indexed under CAS 2511-11-7) is a chiral O,S-dialkyl alkylphosphonothioate ester belonging to the broader organophosphorus (OP) family of acetylcholinesterase (AChE) inhibitors. Structurally characterized by a central phosphorus atom bearing ethoxy, ethyl, and ethylthio substituents (C6H15O2PS, MW 182.22 g/mol) , this compound exhibits stereochemical complexity at phosphorus that critically modulates its biological activity.

Molecular Formula C6H15O2PS
Molecular Weight 182.22 g/mol
CAS No. 108813-14-5
Cat. No. B12800566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,S-Diethyl ethylphosphonothioate
CAS108813-14-5
Molecular FormulaC6H15O2PS
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC)SCC
InChIInChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3
InChIKeyROHZJRLOFLALPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,S-Diethyl ethylphosphonothioate (CAS 108813-14-5): Procurement Guide for a Chiral Organophosphorus Standard with Differentiated Toxicological Profile


O,S-Diethyl ethylphosphonothioate (CAS 108813-14-5, also indexed under CAS 2511-11-7) is a chiral O,S-dialkyl alkylphosphonothioate ester belonging to the broader organophosphorus (OP) family of acetylcholinesterase (AChE) inhibitors. Structurally characterized by a central phosphorus atom bearing ethoxy, ethyl, and ethylthio substituents (C6H15O2PS, MW 182.22 g/mol) [1], this compound exhibits stereochemical complexity at phosphorus that critically modulates its biological activity [2]. Its primary utility lies in toxicological research, serving as a model compound for investigating the mechanisms of acute cholinergic toxicity, delayed toxicity, and stereospecific enzyme inhibition relevant to both pesticide impurity assessment and chemical warfare agent simulant studies.

Why Generic O,S-Dialkyl Phosphonothioates Cannot Substitute for O,S-Diethyl ethylphosphonothioate in Critical Research Applications


Within the O,S-dialkyl alkylphosphonothioate class, seemingly minor variations in the alkyl substituent pattern (P-alkyl, O-alkyl, or S-alkyl chain length) produce order-of-magnitude shifts in mammalian acute toxicity and fundamentally alter the emergence of delayed toxicity [1]. While the O,S-dimethyl methylphosphonothioate analog (rat oral LD50 = 3.0–3.3 mg/kg) is more acutely lethal, it does not provoke the characteristic delayed toxicity observed with O,S-diethyl ethylphosphonothioate (delayed LD50 = 7 mg/kg, death occurring 3–22 days post-dosing) [1]. Conversely, the O,O-diethyl ethylphosphonothioate regioisomer (the 'oxon' form) is virtually non-toxic acutely (LD50 > 150 mg/kg) [1], demonstrating that the O,S-thiolo arrangement is an essential structural prerequisite for high acute and delayed toxicity. Furthermore, chirality at phosphorus introduces stereospecific differences in anti-cholinesterase potency and acute toxicity that are obliterated when racemic mixtures or achiral analogs are employed [2]. These compound-specific toxicodynamic features mean that generic class representatives cannot serve as reliable surrogates for mechanism-of-action, impurity risk assessment, or stereochemical toxicology investigations.

O,S-Diethyl ethylphosphonothioate: Quantitative Head-to-Head Evidence Differentiating It from Closest Structural Analogs


Acute Mammalian Toxicity of O,S-Diethyl ethylphosphonothioate is ≥40-Fold Higher than Its O,O-Dialkyl Phosphonothioate Regioisomers

O,S-Diethyl ethylphosphonothioate exhibits an acute rat oral LD50 of 8 mg/kg, underscoring extreme acute mammalian toxicity. In striking contrast, the entire subclass of O,O-dialkyl phosphonothioates—including the directly analogous O,O-diethyl ethylphosphonothioate—proved 'relatively nontoxic,' with LD50 values exceeding the highest dose tested (150–450 mg/kg) [1]. This represents a minimum 19- to 56-fold reduction in acute lethal potency simply by relocating the sulfur atom from the S-alkyl (thiolo) position to the O-alkyl (thiono) position, confirming the thiolo arrangement as the principal toxophore [1].

Organophosphorus toxicology Acute oral LD50 Phosphonothioate isomer comparison Regioisomer selectivity

Delayed Toxicity: O,S-Diethyl ethylphosphonothioate Is a Rare Inducer of Fatal Delayed Toxicity, Absent in the Closest O,S-Dimethyl Methylphosphonothioate Analog

Among a series of O,S-dialkyl alkylphosphonothioates and related esters examined, O,S-diethyl ethylphosphonothioate and O,O,S-trimethyl phosphorothioate were the only two compounds that elicited delayed toxicity in rats. For O,S-diethyl ethylphosphonothioate, the delayed LD50 was 7 mg/kg, with mortalities occurring 3–22 days post-treatment and accompanied by progressive, severe weight loss reaching 18–46% of body weight at death [1]. Critically, the structurally similar O,S-dimethyl methylphosphonothioate—differing only by methyl-for-ethyl substitution at all three positions—did not produce delayed deaths [1]. This property is not merely a function of acute anticholinesterase potency; it points to a distinct, compound-specific toxicodynamic mechanism.

Delayed toxicity Organophosphorus poisoning Time-course lethality Progressive weight loss

Structure-Activity Relationship (SAR): P-Alkyl Chain Length Modulates Acute Toxicity by 2-Fold Within the O,S-Diethyl Alkylphosphonothioate Subseries

A systematic SAR study of fifteen O,S-dialkyl alkylphosphonothioates revealed that within the O,S-diethyl alkoxy-thioalkyl series, increasing the P-alkyl chain length from methyl to ethyl approximately halved the acute oral toxicity. Specifically, O,S-diethyl methylphosphonothioate (P-methyl) recorded a rat oral LD50 of 3.9 mg/kg, whereas O,S-diethyl ethylphosphonothioate (P-ethyl) exhibited an LD50 of 7.7 mg/kg [1]. This 2-fold difference is not attributable to a general molecular weight or lipophilicity trend, as the S-ethyl homolog (O,S-diethyl ethylphosphonothioate) was also clearly differentiated from the S-methyl and S-n-propyl variants [1]. Such quantitative SAR data enable researchers to select the precise P-alkyl congener required for target potency or mechanistic specificity.

Structure-activity relationship Phosphonothioate SAR Alkyl substitution effects Insecticide toxicology

Stereochemistry-Dependent Acute Toxicity and Anticholinesterase Potency: The Sp-(−) Enantiomer Is the Eutomer

Resolution of the chiral isomers of O,S-diethyl ethylphosphonothioate demonstrated that the Sp-(−) enantiomer is significantly more acutely toxic to rats and a more potent in vitro anticholinesterase than the Rp-(+) enantiomer [1]. Although abstract-level data do not report the exact LD50 ratio, the Sp configuration was consistently the eutomer for both O,S-dimethyl and O,S-diethyl ethylphosphonothioate pairs [1]. Notably, when the pure enantiomers were tested, no delayed deaths were observed, in contrast to the racemate, suggesting that the delayed toxicity phenomenon may depend on the presence of both enantiomers or on impurities eliminated during chiral resolution [1]. This stereochemical dependence mirrors that of V-series nerve agents and has direct relevance to chemical defence and environmental fate studies where enantioselective hydrolysis or toxicity is under investigation.

Chiral toxicology Enantioselective toxicity Acetylcholinesterase inhibition Phosphorus stereochemistry

In Vivo Anticholinesterase Efficacy Despite Low In Vitro Inhibitory Potency: Evidence for Metabolic Bioactivation

O,S-Diethyl ethylphosphonothioate and its congeners exhibited bimolecular rate constants (ki) for inhibition of bovine erythrocyte, house fly head, and rat red blood cell AChE on the order of 10^2 M⁻¹ min⁻¹, categorizing them as relatively weak direct-acting inhibitors [1]. However, blood samples drawn from rats 60 minutes after oral administration of an LD50 dose showed essentially 100% inhibition of whole-blood cholinesterase [1]. This pronounced in vivo efficacy, despite poor intrinsic reactivity, provides compelling evidence for oxidative metabolic bioactivation—likely involving S-oxide formation—that generates the actual potent anticholinesterase species [1]. The magnitude of the in vivo–in vitro potency gap is substantially larger for the S-ethyl compound than for S-methyl analogs, whose synergism with piperonyl butoxide (PBO) indicated significant P450-mediated detoxification competing with activation [1].

Metabolic activation Acetylcholinesterase inhibition In vitro-in vivo discordance Organophosphorus bioactivation

O,S-Diethyl ethylphosphonothioate: Evidence-Backed Application Scenarios in Scientific Research and Industrial Toxicology


Delayed Organophosphorus Toxicity Mechanistic Studies (Non-OPIDN Delayed Death Model)

O,S-Diethyl ethylphosphonothioate is one of only two compounds identified by Hollingshaus et al. (1981) to induce delayed toxicity in rats that is distinct from classic organophosphate-induced delayed neuropathy (OPIDN). Procurement of this compound enables researchers to establish a reproducible in vivo model of delayed death (LD50 = 7 mg/kg) characterized by progressive weight loss over 3–22 days, without the confounding neuropathic endpoint [1]. The availability of both racemic and enantiomerically resolved forms further allows investigation into whether the delayed toxicity arises from a specific enantiomer or from a racemate-specific toxicokinetic interaction [2].

Structure-Activity Relationship (SAR) Reference Standard for Phosphonothioate Insecticide Impurity Risk Assessment

Regulatory and industrial laboratories assessing the toxicological risk of phosphonothioate impurities in technical-grade organophosphorus insecticides (e.g., fonofos, malathion) benefit from the well-characterized acute and delayed toxicity profile of O,S-diethyl ethylphosphonothioate. Its LD50 values (acute: 7.7–8.0 mg/kg; delayed: 7 mg/kg) provide a quantitative benchmark against which the toxicity of newly identified O,S-dialkyl impurities can be calibrated [1][3]. The compound's SAR position, bridging the P-methyl (LD50 = 3.9 mg/kg) and S-methyl (LD50 = 8.3 mg/kg) analogs, makes it a central reference point for interpolation in impurity toxicity prediction models [3].

Stereospecific Acetylcholinesterase Inhibition and Chiral Toxicant Fate Studies

The confirmed stereochemical dependence of acute toxicity and anti-AChE activity—with the Sp-(−) enantiomer being the eutomer—positions O,S-diethyl ethylphosphonothioate as a valuable chiral probe for investigating enantiomer-specific interactions with AChE, stereoselective metabolism by cytochrome P450s and paraoxonases, and enantiomer-differentiated environmental persistence [2]. This is particularly relevant for programs developing enantioselective sensors, decontamination catalysts, or therapeutic countermeasures against V-series nerve agents, where the phosphorus chiral center dictates both toxicity and detoxification rates [2].

Metabolic Bioactivation Pathway Elucidation (In Vivo vs. In Vitro Discordance Model)

The extreme discrepancy between the poor in vitro AChE inhibitory potency (ki ≈ 10^2 M⁻¹ min⁻¹) and the rapid, complete ex vivo cholinesterase inhibition achieved after oral dosing makes O,S-diethyl ethylphosphonothioate an ideal substrate for probing oxidative bioactivation mechanisms—putatively P450-mediated S-oxidation or P=S to P=O desulfurization [3]. Unlike S-methyl analogs that exhibit strong PBO synergism (indicating significant detoxification pathways), the S-ethyl compound shows reduced PBO synergism, suggesting a metabolic profile where activation predominates over detoxification [3]. This metabolic distinction is operationally critical for laboratories studying the role of specific CYP isoforms in OP activation.

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